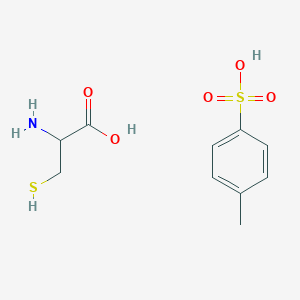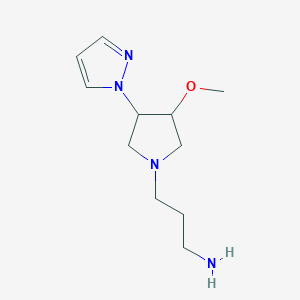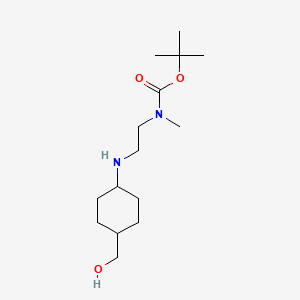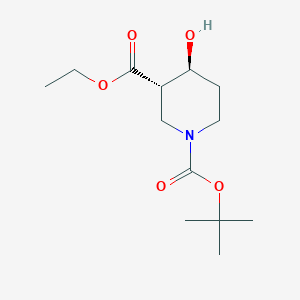
DL-Cysteine 4-methylbenzenesulfonic acid salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL-Cysteine 4-methylbenzenesulfonic acid salt is a compound that combines DL-Cysteine, an amino acid, with 4-methylbenzenesulfonic acid, a sulfonic acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Cysteine 4-methylbenzenesulfonic acid salt typically involves the reaction of DL-Cysteine with 4-methylbenzenesulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the salt. The reaction mixture is then purified through crystallization or other suitable methods to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
DL-Cysteine 4-methylbenzenesulfonic acid salt can undergo various chemical reactions, including:
Oxidation: The thiol group in DL-Cysteine can be oxidized to form disulfides.
Reduction: The sulfonic acid group can be reduced under specific conditions.
Substitution: The amino and thiol groups in DL-Cysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Disulfides and sulfonic acid derivatives.
Reduction: Reduced forms of the sulfonic acid group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
DL-Cysteine 4-methylbenzenesulfonic acid salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic effects, particularly in antioxidant therapy.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of DL-Cysteine 4-methylbenzenesulfonic acid salt involves its interaction with various molecular targets. The thiol group in DL-Cysteine can form disulfide bonds with other thiol-containing molecules, affecting protein structure and function. The sulfonic acid group can participate in acid-base reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: A naturally occurring amino acid with similar thiol functionality.
4-Methylbenzenesulfonic acid: A sulfonic acid derivative used in various chemical reactions.
Uniqueness
DL-Cysteine 4-methylbenzenesulfonic acid salt is unique due to the combination of the amino acid and sulfonic acid functionalities, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H15NO5S2 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-amino-3-sulfanylpropanoic acid;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C3H7NO2S/c1-6-2-4-7(5-3-6)11(8,9)10;4-2(1-7)3(5)6/h2-5H,1H3,(H,8,9,10);2,7H,1,4H2,(H,5,6) |
InChI Key |
ZFPPQCXZXICVQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C(C(C(=O)O)N)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Nitrophenyl (5-chloropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B13352417.png)

![tert-Butyl 3-(5-(3-cyano-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridin-4-yl)pyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13352438.png)
![11-Nitro-7H-benzo[de]anthracen-7-one](/img/structure/B13352442.png)



![6-(2,5-Dichlorophenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13352453.png)




![6-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13352482.png)

